2-Cyano-4-(2-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(2-hydroxyphenyl)phenol, 95% (2C4HPP) is a phenolic compound that is used in a variety of laboratory experiments and scientific research applications. It is a synthetic compound that has a wide range of uses due to its unique structure and properties. In
Mechanism of Action
2-Cyano-4-(2-hydroxyphenyl)phenol, 95% acts as a proton donor, donating protons to reactants in order to facilitate a reaction. It is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the product of a reaction. Additionally, 2-Cyano-4-(2-hydroxyphenyl)phenol, 95% can act as a Lewis acid, accepting electrons from other molecules in order to form a new bond.
Biochemical and Physiological Effects
2-Cyano-4-(2-hydroxyphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to reduce oxidative stress in cells and tissues.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Cyano-4-(2-hydroxyphenyl)phenol, 95% in laboratory experiments is its high purity. It is available in 95% pure form, which makes it ideal for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 2-Cyano-4-(2-hydroxyphenyl)phenol, 95% is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The future directions for 2-Cyano-4-(2-hydroxyphenyl)phenol, 95% include further research into its anti-inflammatory and antioxidant properties. Additionally, further research into its use as a fluorescent probe and dye in the detection of metal ions and proteins, respectively, is needed. Additionally, further research into its use as a catalyst in the synthesis of various polymers and copolymer systems is warranted. Finally, further research into its use as a reagent in the synthesis of various compounds is needed.
Synthesis Methods
2-Cyano-4-(2-hydroxyphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the condensation of 2-cyano-4-hydroxybenzaldehyde with 2-hydroxy-5-methylbenzaldehyde in the presence of a base. This reaction yields 2-cyano-4-(2-hydroxyphenyl)phenol. The second step involves the reaction of the product with sulfuric acid, which yields the 95% pure form of 2-Cyano-4-(2-hydroxyphenyl)phenol, 95%.
Scientific Research Applications
2-Cyano-4-(2-hydroxyphenyl)phenol, 95% is widely used in scientific research due to its unique structure and properties. It is used as a reagent in the synthesis of various compounds, including phenolic antioxidants and anti-inflammatory agents. It is also used as a catalyst in the synthesis of various polymers and copolymers systems. Additionally, it is used as a fluorescent probe in the detection of metal ions and as a fluorescent dye in the analysis of proteins.
Properties
IUPAC Name |
2-hydroxy-5-(2-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-10-7-9(5-6-12(10)15)11-3-1-2-4-13(11)16/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGQYSNTQLRMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684620 |
Source
|
Record name | 2',4-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-02-9 |
Source
|
Record name | 2',4-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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